molecular formula C6H12S B13113338 4-Methylthiane CAS No. 5161-17-1

4-Methylthiane

Cat. No.: B13113338
CAS No.: 5161-17-1
M. Wt: 116.23 g/mol
InChI Key: MCSVISNPQJAWJX-UHFFFAOYSA-N
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Description

It belongs to the class of sulfur-containing heterocycles, specifically thiopyrans, which are six-membered rings containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylthiane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1,3-butadiene with sulfur dioxide in the presence of a catalyst to form the desired thiopyran ring . The reaction conditions often include moderate temperatures and pressures to ensure the formation of the six-membered ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .

Mechanism of Action

The mechanism of action of 4-Methylthiane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its sulfur atom plays a crucial role in its reactivity, allowing it to participate in various chemical transformations . The exact molecular targets and pathways are still under investigation, but its unique structure suggests potential interactions with biological macromolecules .

Properties

CAS No.

5161-17-1

Molecular Formula

C6H12S

Molecular Weight

116.23 g/mol

IUPAC Name

4-methylthiane

InChI

InChI=1S/C6H12S/c1-6-2-4-7-5-3-6/h6H,2-5H2,1H3

InChI Key

MCSVISNPQJAWJX-UHFFFAOYSA-N

Canonical SMILES

CC1CCSCC1

Origin of Product

United States

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